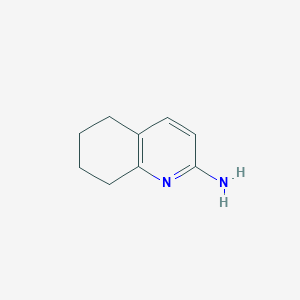

![molecular formula C10H11N3O2 B164836 Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 129912-07-8](/img/structure/B164836.png)

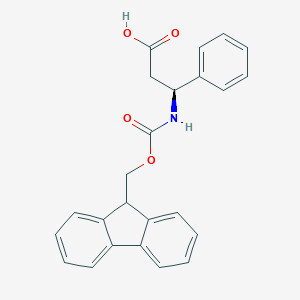

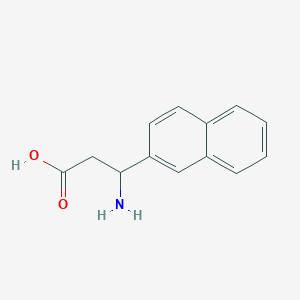

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

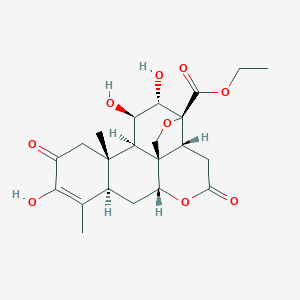

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 129912-07-8. It has a molecular weight of 205.22 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The InChI Code for Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate is 1S/C10H11N3O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2,11H2,1H3 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The reaction is achieved by in situ generation from acetophenones and N-bromosuccinimide (NBS) bromoacetophenones .Physical And Chemical Properties Analysis

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate is a solid at ambient temperature .科学的研究の応用

Synthesis and Chemical Properties

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate is explored for its potential as a synthon in the construction of complex fused triazines and other heterocyclic compounds, showcasing its versatility in organic synthesis. For instance, its derivative, ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate, was utilized to generate substituted nitro carboxamidoimidazopyridines, which were further transformed into novel pyrido[1′,2′:1,2]imidazo[5,4-d]-1,2,3-triazines through a series of chemical reactions including nitro reduction and treatment with nitrous acid (Zamora et al., 2004). Additionally, the compound finds application in the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid derivatives, further illustrating its utility in producing bioactive molecules through cyclization reactions and subsequent functional group modifications (Stanovnik et al., 2008).

Catalysis and Advanced Organic Synthesis

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate serves as an effective directing group in palladium-catalyzed C-H arylation reactions, demonstrating its role in facilitating selective bond activation and functionalization. This methodology enables the efficient synthesis of β-arylated carboxylic acid derivatives, highlighting its significance in the development of novel organic synthesis strategies (Mondal et al., 2020).

Biological Activity Exploration

While maintaining the focus away from direct drug use, dosage, and side effects, the compound has been part of studies aimed at synthesizing molecules with potential biological activities. For instance, derivatives of ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity, showcasing the compound's potential as a precursor in the development of antiviral agents (Chen et al., 2011).

Novel Material Synthesis

The compound's derivatives also find applications in the synthesis of new materials, such as in the construction of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These materials showcase the breadth of ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate's applications in creating structurally diverse compounds for various scientific studies (Mohamed, 2021).

Safety And Hazards

将来の方向性

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The latest pieces of literature of the last five years are categorized and summarized, providing new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines .

特性

IUPAC Name |

ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIHCAUGAHMHOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC=C(C2=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

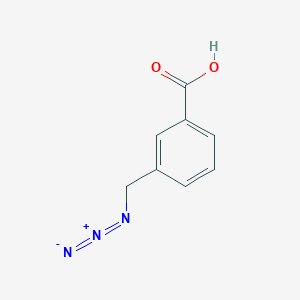

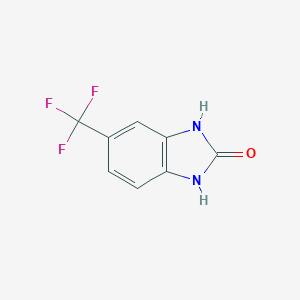

![3-[3-Amino-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B164774.png)